4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid
Description
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is a synthetic sulfone derivative characterized by a benzoic acid core linked to a 1,4-diazepane ring via a sulfonyl group. The diazepane moiety is modified with a tert-butoxycarbonyl (Boc) protecting group, enhancing stability during synthesis and modulating solubility. This compound is of interest in medicinal chemistry due to the pharmacological versatility of sulfones, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C17H24N2O6S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]sulfonyl]benzoic acid |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-9-4-10-19(12-11-18)26(23,24)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21) |
InChI Key |
CWRADSFSPCQIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate: 4-(4-Tert-butoxycarbonyl-1,4-diazepan-1-yl)benzoic acid
This intermediate is critical and has been documented with reliable synthetic routes:
- Starting Material: 4-(aminomethyl)benzoic acid or 4-(4-aminopiperazin-1-yl)benzoic acid derivatives.
- Protection: The amine group on the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., sodium bicarbonate or sodium hydroxide).
- Typical Reaction Conditions:
- Solvent: Mixtures of tetrahydrofuran (THF), water, or dioxane.
- Temperature: 0°C to room temperature.
- Reaction time: 1 to 48 hours depending on scale and conditions.
- Workup: Acidification to pH ~3-4 to precipitate the product, followed by extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Yield: Typically ranges from 47% to 78%, depending on reaction parameters and purification methods.
Example Data Table for Boc Protection Step
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Starting material | 4-(aminomethyl)benzoic acid (33 mmol) | - |
| Boc reagent | Di-tert-butyl dicarbonate (1.1 eq.) | Efficient amine protection |
| Solvent | THF/water or dioxane/water | Good solubility and reaction |
| Temperature | 0°C to RT | Minimizes side reactions |
| Reaction time | 1–48 hours | Complete conversion |
| Workup | Acidify to pH 3-4, extract with EtOAc | White crystalline solid obtained |
| Yield | 47–78% | High purity product |
Introduction of the Sulfonyl Group
The sulfonylation step involves attaching a sulfonyl moiety (-SO2-) linking the diazepane nitrogen to the benzoic acid ring. This is typically achieved by:
- Reacting the Boc-protected diazepane amine intermediate with a sulfonyl chloride derivative of benzoic acid or a suitable sulfonylating agent.
- Conditions often require a base (e.g., triethylamine or pyridine) to scavenge the released HCl.
- Solvents such as dichloromethane (DCM) or acetonitrile are commonly used.
- Temperature is maintained at 0°C to room temperature to control the reaction rate and avoid decomposition of the Boc group.
- Reaction monitoring by TLC or HPLC to determine completion.
Though explicit protocols for this exact sulfonylation are scarce, analogous sulfonylation reactions of Boc-protected amines are well-documented in the literature.
Purification and Characterization
- Purification: The crude product is purified by recrystallization from ethyl acetate or by chromatographic techniques such as flash column chromatography.
- Characterization:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of Boc group (tert-butyl singlet at ~1.4 ppm), aromatic protons, and diazepane ring protons.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the sulfonylated Boc-diazepane benzoic acid.
- Melting Point (m.p.): Typically recorded to assess purity.
- Infrared Spectroscopy (IR): Identification of sulfonyl group (strong S=O stretches near 1150-1350 cm^-1) and carboxylic acid functionalities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents and Conditions | Expected Outcome | Yield Range |
|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, NaOH or NaHCO3, THF/H2O, 0°C to RT, 12–48 h | Boc-protected diazepane benzoic acid intermediate | 47–78% |
| 2 | Sulfonylation | Sulfonyl chloride derivative, base (Et3N), DCM, 0°C to RT | Sulfonylated Boc-diazepane benzoic acid final product | Variable, ~60-80% (literature estimate) |
| 3 | Purification | Recrystallization or chromatography | Pure crystalline compound | - |
| 4 | Characterization | NMR, MS, IR, melting point | Confirm structure and purity | - |
Research Findings and Notes
- The Boc protecting group is sensitive to strong acids and bases; mild conditions are essential to maintain its integrity during sulfonylation.
- Reaction times and temperatures must be optimized to balance complete conversion and minimal side reactions.
- The sulfonylation step may require inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis.
- Analytical techniques such as HPLC and LC/MS are recommended for monitoring reaction progress and purity.
- Literature indicates that similar compounds with Boc-protected diazepane rings show good stability and yield under these conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The diazepane ring and benzoic acid moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids and sulfoxides.
Reduction: Products can include alcohols and thiols.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.
Bioconjugation: The compound can be used to link biomolecules, aiding in the study of protein-protein interactions and drug delivery systems.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid depends on its application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Materials Science: Its incorporation into materials can influence their physical properties, such as conductivity and flexibility.
Bioconjugation: The compound can form stable covalent bonds with biomolecules, facilitating their study and manipulation.
Comparison with Similar Compounds
4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic Acid
Structural Differences :
- Core Ring : Piperazine (6-membered, two nitrogen atoms) vs. diazepane (7-membered, two nitrogen atoms).
- Substituents : A hydroxyethyl group on piperazine vs. Boc-protected diazepane.
Implications : - The smaller piperazine ring may confer higher rigidity and influence binding affinity to biological targets.
4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic Acid
Structural Differences :
(4-Bromophenyl)(4-Boc-1,4-diazepan-1-YL)acetic Acid
Structural Differences :
Sodium Salt Derivatives (e.g., Compound 9e in )
Structural Differences :
Perfluorinated Sulfonyl Benzoic Acid Derivatives
Structural Differences :
- Substituents: Fluorinated alkyl chains (e.g., nonafluorobutyl) vs. Boc-diazepane. Implications:
- Fluorination increases chemical stability and environmental persistence but raises toxicity concerns.
- The absence of fluorine in the target compound may reduce bioaccumulation risks .
Data Tables
Table 1: Key Physical-Chemical Properties
| Compound | Molecular Weight | Solubility (LogP) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~421.5 (est.) | Moderate (est. 2.5) | Boc-diazepane, sulfonyl |
| 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid | ~368.4 | High (est. 1.8) | Hydroxyethyl, piperazine |
| 4-(4-Boc-1,4-oxazepan-6-yl)benzoic acid | 321.4 | Moderate (est. 2.2) | Boc-oxazepane |
| Perfluorinated derivatives (e.g., [68568-54-7]) | ~600–800 | Low (est. 4.0+) | Fluorinated alkyl chains |
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound facilitates selective deprotection during multi-step synthesis, a strategy shared with its oxazepan analog .
- Biological Relevance : Sulfones generally exhibit broad bioactivity; the diazepane ring may confer unique binding interactions compared to piperazine or oxazepan derivatives .
- Environmental Impact : Unlike perfluorinated analogs, the target compound lacks fluorine, suggesting lower environmental persistence but requiring further ecotoxicological studies .
Biological Activity
4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid is C17H24N2O6S, with an average mass of 384.45 g/mol. The structure features a benzoic acid moiety linked to a sulfonyl group and a tert-butoxycarbonyl-protected diazepane.
Research indicates that benzoic acid derivatives can influence various biological pathways. Specifically, compounds similar to 4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid have been shown to:
- Inhibit key enzymes : Studies have highlighted the ability of related compounds to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
- Modulate protein degradation systems : Compounds derived from benzoic acids have been found to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for cellular homeostasis and protein turnover .
2. In Vitro Studies
In vitro evaluations have demonstrated that related benzoic acid derivatives can promote significant biological activities:
- Proteasome and Cathepsin Activation : A study showed that certain benzoic acid derivatives activated cathepsins B and L significantly, enhancing proteasomal activity in human fibroblasts . The compound's ability to activate these pathways suggests potential applications in aging-related disorders and cancer therapeutics.
3. Cytotoxicity Assessments
Assessment of cytotoxic effects is crucial for evaluating the safety profile of compounds:
- Non-Cytotoxic Effects : In studies involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), no significant cytotoxicity was observed at concentrations that induced proteasomal activity, indicating a favorable safety profile .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
